molecular formula C8H9BrS B3314411 3-(3-Bromo-2-thienyl)-2-methyl-1-propene CAS No. 951885-99-7

3-(3-Bromo-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314411
CAS No.: 951885-99-7
M. Wt: 217.13 g/mol
InChI Key: IFQJGQIJOAXEJZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-thienyl)-2-methyl-1-propene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and a methyl group at the 2-position of the propene chain. Thiophene derivatives are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and agrochemicals .

Mechanism of Action

When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Future Directions

Thiophenes have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have applications in field-effect transistors, electroluminescent devices, and solar cells . Therefore, the future directions of “3-(3-Bromo-2-thienyl)-2-methyl-1-propene” could be in these areas.

Preparation Methods

The synthesis of 3-(3-Bromo-2-thienyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the bromination of 2-methyl-1-propene followed by a coupling reaction with 3-thienylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the direct bromination of 3-thienyl-2-methyl-1-propene using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .

Chemical Reactions Analysis

3-(3-Bromo-2-thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Properties

IUPAC Name

3-bromo-2-(2-methylprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6(2)5-8-7(9)3-4-10-8/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQJGQIJOAXEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264262
Record name 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-99-7
Record name 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(2-methyl-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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